molecular formula C12H16BrNO B411777 N-(3-bromophenyl)-2,2-dimethylbutanamide

N-(3-bromophenyl)-2,2-dimethylbutanamide

Cat. No.: B411777
M. Wt: 270.17g/mol
InChI Key: VQUYFATVWVWFBC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,2-dimethylbutanamide is a brominated aromatic amide derivative characterized by a 2,2-dimethylbutanamide backbone linked to a 3-bromophenyl group. The compound’s structure combines a branched aliphatic chain with a halogenated aromatic moiety, which may influence its physicochemical properties and biological activity.

The synthesis of this compound likely involves the reaction of 2,2-dimethylbutanoyl chloride with 3-bromoaniline under standard amidation conditions. Its molecular formula is inferred as C₁₂H₁₆BrNO, with a molar mass of approximately 286.17 g/mol (calculated by adding bromine’s atomic mass to analogs like N-(3-methylphenyl)-2-phenylbutanamide, which has a molar mass of 253.34 g/mol ).

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17g/mol

IUPAC Name

N-(3-bromophenyl)-2,2-dimethylbutanamide

InChI

InChI=1S/C12H16BrNO/c1-4-12(2,3)11(15)14-10-7-5-6-9(13)8-10/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

VQUYFATVWVWFBC-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)NC1=CC(=CC=C1)Br

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Features/Applications Source Evidence
N-(3-bromophenyl)-2,2-dimethylbutanamide 3-bromophenyl, 2,2-dimethylbutanamide C₁₂H₁₆BrNO ~286.17 Bromine enhances lipophilicity; potential receptor ligand N/A (Target)
N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 3-amino-2-methylphenyl, 4-(2,4-dichlorophenoxy) C₁₇H₁₇Cl₂N₂O₂ ~380.24 Dichlorophenoxy group may confer herbicidal or pesticidal activity
N-(3-methylphenyl)-2-phenylbutanamide 3-methylphenyl, 2-phenyl C₁₇H₁₉NO 253.34 Simpler structure; used in synthetic intermediates
ADB-BUTINACA (N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide) Indazole ring, 3,3-dimethylbutanamide C₁₉H₂₆N₄O₂ ~366.45 Synthetic cannabinoid receptor agonist; dimethylbutanamide critical for binding
2-acetyl-3-methyl-N-phenylbutanamide Acetyl, 3-methylphenyl C₁₃H₁₇NO₂ ~235.28 Acetyl group modifies reactivity; used in organic synthesis

Key Findings:

Substituent Effects on Bioactivity: The 3-bromophenyl group in the target compound introduces steric bulk and electronic effects distinct from chlorophenoxy (in ) or methylphenyl (in ) substituents. Bromine’s higher atomic polarizability may enhance binding to hydrophobic pockets in proteins compared to lighter halogens or methyl groups . In ADB-BUTINACA , the 3,3-dimethylbutanamide moiety is essential for cannabinoid receptor affinity. The target compound’s 2,2-dimethyl configuration could alter metabolic stability or receptor selectivity.

Physicochemical Properties: The target compound’s molar mass (~286 g/mol) is higher than simpler analogs like N-(3-methylphenyl)-2-phenylbutanamide (253 g/mol) due to bromine’s contribution. Compared to 2-acetyl-3-methyl-N-phenylbutanamide , the acetyl group reduces steric hindrance but increases hydrogen-bonding capacity, which may affect solubility.

ADB-BUTINACA’s classification as a synthetic cannabinoid highlights the pharmacological relevance of dimethylbutanamide derivatives, suggesting the target compound could be explored for central nervous system activity.

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